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Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Efinaconazole analogue-1, chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-

yl)methyl)-1H-1,2,4-triazole methanesulfonate, is a critical intermediate and a known process-

related impurity in the synthesis of the topical antifungal agent, Efinaconazole. This document

provides a detailed technical guide on its chemical structure, synthesis, and its pivotal role in

the manufacturing of Efinaconazole. While this analogue is primarily valued as a synthetic

precursor, understanding its properties is essential for the quality control and optimization of

Efinaconazole production.

Chemical Structure and Properties
Efinaconazole analogue-1 is the methanesulfonate salt of the epoxide intermediate, 1-((2-

(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. The formation of the salt facilitates

easier handling and purification of the epoxide intermediate.
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Property Value

Chemical Name
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-

1,2,4-triazole methanesulfonate

Synonyms Efinaconazole Impurity

Molecular Formula C₁₂H₁₃F₂N₃O₄S

Molecular Weight 333.31 g/mol

Parent Epoxide CAS 86386-76-7

Methanesulfonate Salt CAS 86386-77-8

Role in Efinaconazole Synthesis
Efinaconazole analogue-1, or more specifically its parent epoxide, is the direct precursor to

Efinaconazole. The synthesis of Efinaconazole involves the nucleophilic ring-opening of the

epoxide by 4-methylenepiperidine. This reaction forms the crucial carbon-nitrogen bond and

introduces the methylenepiperidine moiety, completing the structure of the active

pharmaceutical ingredient.
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Caption: Synthetic relationship of Efinaconazole Analogue-1.
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Experimental Protocols
While specific protocols for the direct synthesis of the methanesulfonate salt are proprietary,

the synthesis of the parent epoxide is well-documented. The following is a representative

experimental protocol for the synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-

1,2,4-triazole.

Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Materials:

2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone

Trimethylsulfoxonium iodide

Sodium hydroxide

Toluene

Water

Procedure:

A solution of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in toluene is prepared in a

reaction vessel equipped with a stirrer and a temperature controller.

An aqueous solution of sodium hydroxide is added to the vessel.

Trimethylsulfoxonium iodide is added portion-wise to the stirred biphasic mixture at a

controlled temperature.

The reaction mixture is stirred at room temperature until the reaction is complete, as

monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

Upon completion, the organic layer is separated, and the aqueous layer is extracted with

toluene.
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The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate, and filtered.

The solvent is removed under reduced pressure to yield the crude product, 1-((2-(2,4-

Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, which can be further purified by column

chromatography.

Biological Activity
There is no publicly available data on the specific antifungal activity of Efinaconazole
analogue-1. As a process-related impurity, its biological activity is not its primary characteristic

of interest. The focus of regulatory bodies and pharmaceutical manufacturers is on controlling

its levels in the final drug product.

For context, the final active pharmaceutical ingredient, Efinaconazole, is a potent antifungal

agent. It functions as a 14α-demethylase inhibitor, disrupting the synthesis of ergosterol, a vital

component of the fungal cell membrane. This leads to the inhibition of fungal growth and cell

death.

Efinaconazole

14α-demethylase
(Fungal Enzyme)

Inhibits

Ergosterol
(Fungal Cell Membrane Component)

Catalyzes

Lanosterol

Conversion

Fungal Growth
Inhibition

Leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b194801?utm_src=pdf-body
https://www.benchchem.com/product/b194801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Mechanism of action of Efinaconazole.

Conclusion
Efinaconazole analogue-1 is a key chemical entity in the production of Efinaconazole. Its

characterization and control are paramount for ensuring the purity, safety, and efficacy of the

final antifungal drug product. While devoid of significant documented biological activity itself, its

role as a direct precursor makes its chemistry and synthesis a critical area of study for

researchers and professionals in drug development and manufacturing.

To cite this document: BenchChem. [Efinaconazole Analogue-1: A Technical Overview of a
Key Synthetic Intermediate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194801#efinaconazole-analogue-1-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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